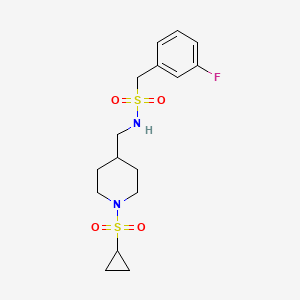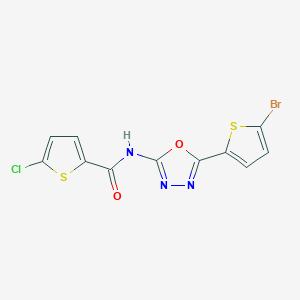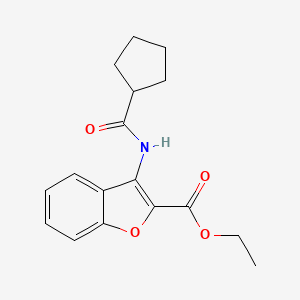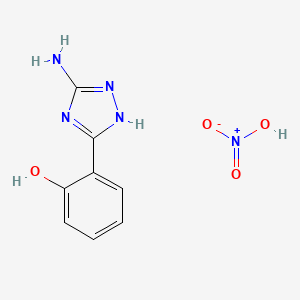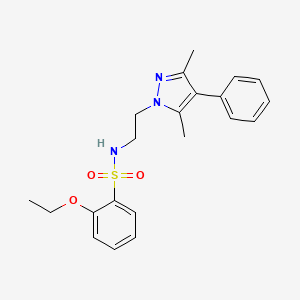
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide, also known as DPPEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis Methodologies and Antimicrobial Activities
A study by Sojitra et al. (2016) describes the synthesis of derivatives of the compound, highlighting the development of an efficient methodology for synthesizing new benzenesulfonamide derivatives with significant antimicrobial activities. These compounds have been found to display potent activities against bacteria compared to fungi (Sojitra et al., 2016).
Corrosion Inhibition and Adsorption Behavior
Another study by Tawfik (2015) examines the corrosion inhibition efficiency and adsorption behavior of similar compounds on carbon steel surfaces. The research indicates that these compounds act as excellent corrosion inhibitors and their adsorption follows a specific isotherm model, highlighting their potential in industrial applications (Tawfik, 2015).
Anticancer Activities
Metwally, Abdelrazek, and Eldaly (2016) conducted research on the synthesis of new heterocyclic compounds based on a similar structure, evaluating their anticancer activity. This study indicates the potential of these compounds in the development of novel anticancer agents (Metwally, Abdelrazek, & Eldaly, 2016).
Anti-Inflammatory, Analgesic, and Antioxidant Properties
Research by Küçükgüzel et al. (2013) on celecoxib derivatives, which have a structural similarity, demonstrates their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This suggests the broad therapeutic applications of such compounds (Küçükgüzel et al., 2013).
DFT Study on Bipyrazole Derivatives
A theoretical study conducted by Wang et al. (2006) using density functional theory (DFT) on bipyrazole derivatives, closely related to the compound , highlights their potential activity as corrosion inhibitors. This research provides insight into the molecular properties influencing their efficiency (Wang et al., 2006).
Synthesis and Characterization of Complexes
Gennari et al. (2008) studied CuI complexes with ligands derived from similar pyrazole structures. This research is significant for understanding the dimerization constants and thermodynamic parameters of these complexes, which could be crucial in various chemical processes (Gennari et al., 2008).
Antipsychotic Potential
Wise et al. (1987) explored the antipsychotic potential of a series of compounds, including 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally related to the compound of interest. This study provides valuable insights into the therapeutic potential of these compounds in psychiatric disorders (Wise et al., 1987).
Propiedades
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-4-27-19-12-8-9-13-20(19)28(25,26)22-14-15-24-17(3)21(16(2)23-24)18-10-6-5-7-11-18/h5-13,22H,4,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBCILIGACGNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCCN2C(=C(C(=N2)C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Chlorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B2466997.png)

![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-propan-2-ylacetamide](/img/structure/B2466999.png)
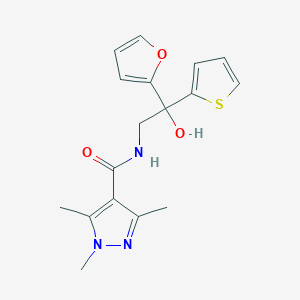
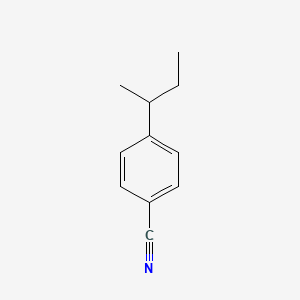

![[2-(cyclohexylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2467006.png)
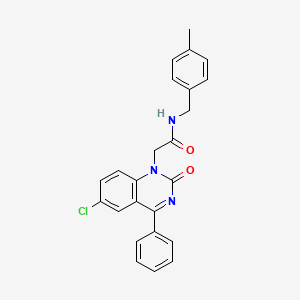
![N-(4-butylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2467011.png)
